3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride typically involves the reaction of cinnamylamine with 3-chloropropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. The final product is obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamaldehyde or cinnamic acid.
Reduction: Formation of cinnamyl alcohol or phenylpropanolamine.
Substitution: Formation of azido derivatives or nitriles.
Scientific Research Applications
3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Cinnamylamine: A precursor in the synthesis of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride.
Phenylpropanolamine: A compound with similar structural features and biological activities.
Cinnamaldehyde: An oxidation product of the compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both amine and alcohol functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,13-14H,5,9-11H2;1H/b8-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFPNCJSWOZJV-ZFXMFRGYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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